molecular formula C17H17N3O2 B4578151 2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid

2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B4578151
M. Wt: 295.34 g/mol
InChI Key: WGBFWJOPEQOPCV-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid is a heterocyclic compound that features both pyrazole and quinoline moieties. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of these two heterocyclic rings in a single molecule makes it a compound of interest for medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and quinoline derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization, distillation, and chromatography ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrazole and quinoline compounds, which can have enhanced biological activities.

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-ethyl-1H-pyrazol-5-yl)acetic acid
  • 2-amino-5-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine
  • 5-amino-pyrazole derivatives

Uniqueness

Compared to similar compounds, 2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid stands out due to its unique combination of pyrazole and quinoline rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-(2-ethylpyrazol-3-yl)-7,8-dimethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-4-20-15(7-8-18-20)14-9-13(17(21)22)12-6-5-10(2)11(3)16(12)19-14/h5-9H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBFWJOPEQOPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid
Reactant of Route 2
2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid
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2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid
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2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid
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2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid
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2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid

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